![molecular formula C8H18Si B14642944 Trimethyl[(2E)-1-methyl-2-butenyl]silane CAS No. 53264-56-5](/img/structure/B14642944.png)
Trimethyl[(2E)-1-methyl-2-butenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2E)-1-methyl-2-butenyl]silane is an organosilicon compound with the molecular formula C8H18Si It is a derivative of silane, characterized by the presence of a trimethylsilyl group attached to a 2E-1-methyl-2-butenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[(2E)-1-methyl-2-butenyl]silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-methyl-1,3-butadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silane across the double bond of the diene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, with careful control of temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2E)-1-methyl-2-butenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl[(2E)-1-methyl-2-butenyl]silane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethyl[(2E)-1-methyl-2-butenyl]silane involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes, where the compound acts as a reducing agent to facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 2E-1-methyl-2-butenyl moiety.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Dimethylsilane: Contains two methyl groups and one hydrogen atom attached to silicon, offering different reactivity patterns.
Uniqueness
Trimethyl[(2E)-1-methyl-2-butenyl]silane is unique due to the presence of the 2E-1-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This structural feature allows for specific applications in organic synthesis and materials science that are not achievable with simpler silanes .
Propiedades
Número CAS |
53264-56-5 |
|---|---|
Fórmula molecular |
C8H18Si |
Peso molecular |
142.31 g/mol |
Nombre IUPAC |
trimethyl(pent-3-en-2-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-6-7-8(2)9(3,4)5/h6-8H,1-5H3 |
Clave InChI |
SJHJXINHDKXLCW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
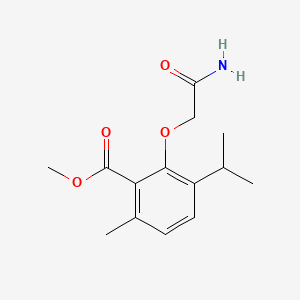


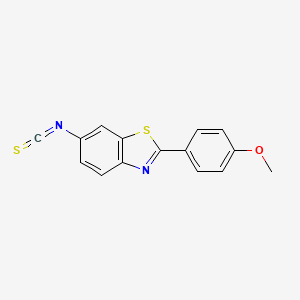
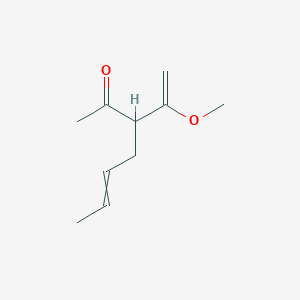
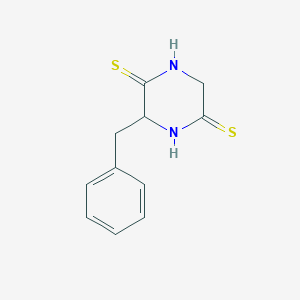
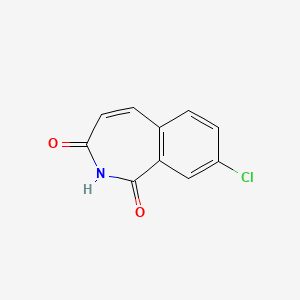
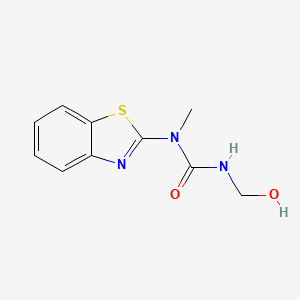

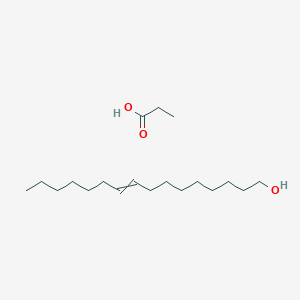
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
